
4,4,6-Trimethyl-2-octyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-2-octyl-1,3-dioxane: is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol . It is a colorless liquid with a density of 0.854±0.06 g/cm³ and a boiling point of 267.4±8.0 °C . This compound is part of the dioxane family, which are cyclic ethers known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-2-octyl-1,3-dioxane typically involves the reaction of 2-octanol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites , can enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using or can convert the dioxane into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes.
Scientific Research Applications
4,4,6-Trimethyl-2-octyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 4,4,6-Trimethyl-2-octyl-1,3-dioxane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond acceptor due to the presence of oxygen atoms in the dioxane ring. This property allows it to participate in hydrogen bonding with other molecules, influencing their reactivity and stability. Additionally, the compound’s cyclic structure provides rigidity, which can affect the conformational dynamics of molecules it interacts with.
Comparison with Similar Compounds
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,4,6-Trimethyl-1,3-dioxane: Another structural isomer with different substitution patterns on the dioxane ring.
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: Contains a phenyl group instead of an octyl group, altering its chemical properties and applications.
Uniqueness: 4,4,6-Trimethyl-2-octyl-1,3-dioxane is unique due to the presence of the octyl group, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of fragrances and flavors.
Properties
CAS No. |
5452-12-0 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-5-6-7-8-9-10-11-14-16-13(2)12-15(3,4)17-14/h13-14H,5-12H2,1-4H3 |
InChI Key |
GYOVKTWOJRRTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OC(CC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)

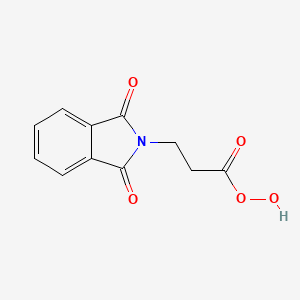

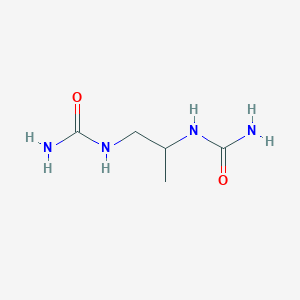
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
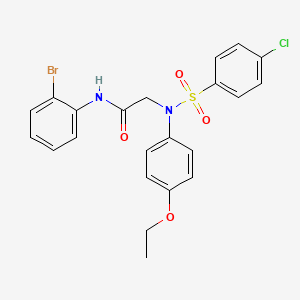
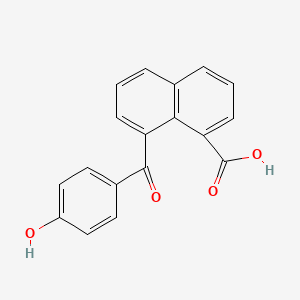
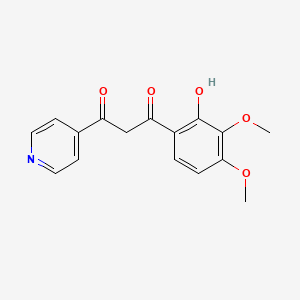
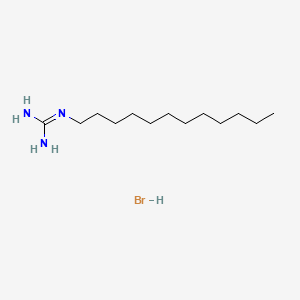
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

